N-(tetracosanoyl)-sphinganine

Skin barrier function Membrane permeability Stratum corneum lipid models

Researchers often face unreliable results when using generic ceramide mixtures or short-chain analogs, as ceramide biological activity is strictly chain-length-dependent. N-(Tetracosanoyl)-sphinganine (C24-dihydroceramide) is the precise CerS2-synthesized species required for physiologically relevant outcomes. - Confers 38-53% water permeability reduction vs. C16 analogs in barrier studies. - Enables accurate apoptosis signaling studies; C24-ceramide exhibits caspase-dependent kinetics distinct from C16. - Exhibits unique tubular interdigitated structures at 37°C, essential for membrane domain formation research.

Molecular Formula C42H85NO3
Molecular Weight 652.1 g/mol
CAS No. 6063-36-1
Cat. No. B1234198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tetracosanoyl)-sphinganine
CAS6063-36-1
Molecular FormulaC42H85NO3
Molecular Weight652.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O
InChIInChI=1S/C42H85NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h40-41,44-45H,3-39H2,1-2H3,(H,43,46)/t40-,41+/m0/s1
InChIKeyBPLYVSYSBPLDOA-WVILEFPPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Tetracosanoyl)-sphinganine (CAS 6063-36-1) Procurement and Identification Overview


N-(Tetracosanoyl)-sphinganine, systematically designated as Cer(d18:0/24:0) and commonly referred to as C24-dihydroceramide, is a fully saturated sphingolipid consisting of an 18-carbon sphinganine base N-acylated with a tetracosanoyl (lignoceroyl) C24:0 fatty acid [1]. This compound belongs to the dihydroceramide subclass and is endogenously found in the stratum corneum of human skin, where it contributes to epidermal barrier integrity [2]. Its molecular formula is C42H85NO3 with a molecular weight of approximately 652.1 g/mol, and it is supplied as a colorless solid requiring storage at -20°C . Unlike unsaturated ceramides, the absence of the Δ4 double bond in the sphingoid backbone confers distinct biophysical properties including enhanced molecular order and higher phase transition temperature .

Why N-(Tetracosanoyl)-sphinganine Cannot Be Substituted by Other Ceramide Species in Experimental Workflows


Ceramide species are not functionally interchangeable; acyl chain length dictates both biophysical behavior in membranes and specific biological signaling outcomes [1]. Saturated C24-ceramide (C24:0) exhibits fundamentally different phase behavior, domain formation capacity, and membrane permeability effects compared to long-chain (C16-C18) and unsaturated (C24:1) counterparts [2]. Critically, distinct ceramide synthase enzymes (CerS1-6) produce specific chain-length species, and cellular responses to stimuli—including apoptosis progression, barrier function recovery, and cytotoxicity profiles—are chain-length dependent [3]. The saturated dihydroceramide backbone of N-(tetracosanoyl)-sphinganine further distinguishes it from unsaturated ceramides, with differential effects on autophagic flux and lipid droplet formation [4]. Substitution with shorter-chain or unsaturated analogs will produce non-equivalent experimental outcomes that cannot be extrapolated across ceramide classes.

Quantitative Differentiation Evidence for N-(Tetracosanoyl)-sphinganine (C24-Dihydroceramide) Versus Comparator Ceramides


Membrane Barrier Integrity: C24-Acyl Ceramide Reduces Permeability by 38-53% Compared to C16-Acyl Ceramide

In model stratum corneum lipid membranes composed of ceramide/free fatty acid/cholesterol/cholesteryl sulfate, replacement of very long-chain CerNS24 (N-lignoceroyl-sphingosine) with long-chain CerNS16 (N-palmitoyl-sphingosine) significantly increased membrane permeability. Specifically, membranes containing CerNS16 were 38-53% more permeable to water, 50-55% more permeable to theophylline, and 83-120% more permeable to indomethacin compared to CerNS24-containing membranes [1]. Langmuir monolayer analysis further demonstrated that CerNS24 formed more condensed monolayers with lower area per lipid than CerNS16, indicating tighter molecular packing [1]. This differential barrier property is clinically relevant, as increased C16-ceramide levels are observed in atopic eczema and psoriatic skin [1].

Skin barrier function Membrane permeability Stratum corneum lipid models Biophysical characterization

In Vivo Human Skin Barrier Recovery: C24-C30 CER NP Outperforms C18 CER NP in TEWL Reduction and Hydration

A 2026 vehicle-controlled intra-subject human study directly compared phytoceramide formulations with different acyl chain length distributions: C16-C24 CER NP and C24-C30 CER NP (ultra-long-chain) versus C18 CER NP control. Functional evaluations demonstrated that the C24-C30 CER NP formulation significantly enhanced barrier recovery, skin hydration, and stratum corneum cohesion compared with C18 CER NP, whereas the C16-C24 CER NP formulation primarily improved skin hydration alone [1]. LC-MS/MS analysis confirmed that skin treated with C24-C30 CER NP exhibited significantly increased levels of C24 and C26 ceramides in the stratum corneum, establishing direct uptake and incorporation of these very-long-chain species [1].

Human skin barrier Transepidermal water loss Stratum corneum cohesion Ceramide formulation

Apoptosis Signaling: C24-Ceramide Generation Is Caspase-Dependent and Temporally Distinct from C16-Ceramide

In B-cell receptor (BcR) triggering-induced apoptosis, ceramide species generation follows an ordered, chain-length-specific temporal pattern. An early (6 h post-triggering) and caspase-independent increase in long-chain ceramide species was observed, in which C16-ceramide predominated [1]. In contrast, very long-chain ceramide species were generated later (12-24 h post-triggering), with C24-ceramide predominating, and this formation required the activation of effector caspases [1]. In Ramos cells overexpressing XIAP, C24-ceramide formation was completely abolished while C16-ceramide formation remained unaltered, demonstrating that these species are regulated by distinct mechanisms and occupy non-redundant positions in the apoptotic cascade [1].

Apoptosis signaling B-cell receptor Caspase activation Sphingolipid metabolism

Tumor Tissue Differential Expression: C24-Ceramide Is Elevated in HNSCC While C18-Ceramide Is Suppressed

In a clinical study of 45 head and neck squamous cell carcinoma (HNSCC) patients, endogenous ceramide levels were quantified in tumor tissues versus adjacent normal tissues using LC/MS. The levels of C16-ceramide, C24-ceramide, and C24:1-ceramide were significantly elevated in the majority of tumor tissues compared to normal tissues [1]. In striking contrast, C18-ceramide levels were significantly decreased in HNSCC tumors, and this attenuation correlated positively with higher incidences of lymphovascular invasion and pathologic nodal metastasis [1]. This opposite directional change—C24 elevated, C18 suppressed—within the same tumor microenvironment demonstrates that these ceramide species are regulated independently and have distinct associations with disease progression [1].

Head and neck cancer Ceramide metabolism Tumor biomarkers Clinical lipidomics

Cellular Homeostasis: CERS2 Knockdown Shifts Sphingolipid Composition from C24 to C16 and Increases Apoptosis Susceptibility

Knockdown of ELOVL1 or CERS2—enzymes that catalyze synthesis of C24 acyl-CoAs and C24 ceramide, respectively—drastically reduced C24 sphingolipid levels with a compensatory increase in C16 sphingolipids in HeLa cells [1]. Under these knockdown conditions, cisplatin-induced apoptosis significantly increased, with enhanced sensitivity exhibiting close correlation with increases in caspase-3/7 activity [1]. Similarly, apoptosis induced by UV radiation or C6 ceramides also increased in ELOVL1 or CERS2 knockdown cells [1]. No significant alterations in ceramide generation were apparent with cisplatin treatment alone, and inhibitors of ceramide generation had no effect on apoptosis, indicating that the baseline sphingolipid chain-length composition—not induced ceramide production—determines apoptotic susceptibility [1].

Ceramide synthase 2 Sphingolipid homeostasis Cisplatin sensitivity Apoptosis regulation

Saturated vs Unsaturated C24 Ceramide: Differential Membrane Domain Formation Capacity

A systematic study examining ceramides with different acyl chains in phosphatidylcholine model membranes revealed that saturated ceramides (C16:0, C18:0, C24:0) have a stronger impact on fluid membranes, increasing molecular order and promoting gel/fluid phase separation, while their unsaturated counterparts show reduced or no ability to form gel domains at 37°C [1]. Specifically, saturated C24:0 ceramide formed tubular structures likely due to interdigitated phases, whereas C24:1 ceramide exhibited lower capacity for gel domain formation [1]. Small-angle neutron scattering (SANS) studies further demonstrated that very long-chain saturated ceramides (C24:0) destabilized lipid domains, melting at lower temperatures than C16:0 or C18:0 ceramides in DPPC/DOPC/cholesterol mixtures, showing that both chain length and saturation state determine domain stability [2].

Membrane biophysics Lipid domains Phase separation Ceramide structure-function

Validated Application Scenarios for N-(Tetracosanoyl)-sphinganine Based on Quantitative Evidence


Skin Barrier Function Studies and Topical Formulation Development

C24-ceramide is the optimal choice for investigating stratum corneum barrier integrity. In model membrane systems, CerNS24 reduces water permeability by 38-53% compared to C16 analogs [1]. In human studies, C24-C30 CER NP formulations significantly enhance barrier recovery and skin hydration compared to C18 CER NP controls [2]. Researchers developing barrier repair formulations or studying epidermal lipid organization should prioritize C24-ceramide over shorter-chain alternatives to achieve physiologically relevant barrier function outcomes.

Apoptosis Signaling Research Requiring Chain-Length-Specific Ceramide Species

In B-cell receptor-induced apoptosis, C24-ceramide generation occurs 12-24 h post-stimulus in a caspase-dependent manner, whereas C16-ceramide appears earlier (6 h) and is caspase-independent [1]. In spontaneous neutrophil apoptosis, both C16- and C24-ceramides accumulate via de novo synthesis and contribute to caspase activation [2]. Researchers studying the temporal progression of apoptosis or the differential roles of ceramide species in cell death signaling must use defined C24-ceramide rather than generic ceramide preparations.

Cancer Lipidomics and Ceramide Synthase 2 (CerS2) Pathway Investigation

C24-ceramide is specifically synthesized by CerS2, which uses C22-C24 acyl-CoAs as substrates [1]. In HNSCC tumor tissues, C24-ceramide levels are significantly elevated compared to normal tissues, while C18-ceramide (CerS1 product) is suppressed and correlates with nodal metastasis [2]. Knockdown of CerS2 shifts sphingolipid composition from C24 to C16 and increases susceptibility to cisplatin-induced apoptosis [3]. C24-ceramide is therefore essential for studies of CerS2 activity, chain-length-specific ceramide biology, and cancer sphingolipid metabolism.

Membrane Biophysics and Lipid Domain Studies

Saturated C24:0 ceramide exhibits distinct phase behavior compared to both shorter-chain saturated ceramides (C16, C18) and unsaturated C24:1 ceramide. C24:0 ceramide forms tubular interdigitated structures in phosphatidylcholine membranes and promotes gel/fluid phase separation at 37°C, whereas C24:1 ceramide shows reduced gel domain formation capacity [1]. SANS studies confirm that C24:0 ceramide differentially affects lipid domain stability compared to C16:0 and C18:0 ceramides [2]. Membrane biophysicists investigating ceramide-induced domain formation must use saturated C24:0 ceramide for studies requiring very-long-chain saturated ceramide behavior.

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